molecular formula C17H19BrO4 B5104686 2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene

2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B5104686
M. Wt: 367.2 g/mol
InChI Key: ZZRDRMSRSIARRR-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound that features a bromine atom, a dimethoxyphenoxy group, and a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene typically involves the reaction of 2,6-dimethoxyphenol with 2-bromoethanol under basic conditions to form the intermediate 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 4-methylbenzyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include the corresponding hydrocarbons.

Scientific Research Applications

2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the dimethoxyphenoxy group can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to the presence of both the dimethoxyphenoxy group and the methylbenzene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO4/c1-12-7-8-14(13(18)11-12)21-9-10-22-17-15(19-2)5-4-6-16(17)20-3/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRDRMSRSIARRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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